![molecular formula C12H17ClN2O2 B1521187 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride CAS No. 1181458-59-2](/img/structure/B1521187.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride, also known as Itopride, is the acetylcholinesterase enzyme (AchE) and the dopamine D2 receptors . The AchE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .
Mode of Action
This compound acts as an antagonist of the dopamine D2 receptors and an inhibitor of the AchE enzyme . By blocking the dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting the AchE enzyme, it prevents the degradation of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway in the gut. Acetylcholine, released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the availability of acetylcholine, this compound enhances the contractions of the smooth muscle layer in the gut .
Result of Action
The increased availability of acetylcholine due to the action of this compound leads to enhanced contractions of the smooth muscle layer in the gut. This can alleviate symptoms of functional dyspepsia such as nausea and vomiting .
Biochemical Analysis
Biochemical Properties
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic signaling . Additionally, it interacts with dopamine D2 receptors, acting as an antagonist and influencing dopaminergic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances gastrointestinal propulsion by stimulating cholinergic activity in gastrointestinal smooth muscle cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cholinergic and dopaminergic signaling pathways . These cellular effects highlight the potential therapeutic applications of this compound in treating gastrointestinal and neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound acts as a dopamine D2 receptor antagonist, blocking the receptor’s activity and modulating dopaminergic pathways . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods Long-term studies in vivo have indicated that the compound maintains its efficacy over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses enhance gastrointestinal propulsion and improve symptoms of non-ulcer dyspepsia . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolic pathway involves oxidation of the dimethylamino group, leading to the formation of N-oxide metabolites . These metabolites are further processed by flavin-containing monooxygenase 3 (FMO3), an enzyme responsible for the N-oxygenation of the compound . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and pharmacological effects . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;/h4-5,8H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFVEKIVUTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C#N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
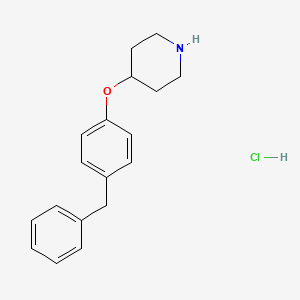

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

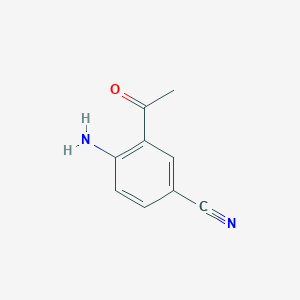
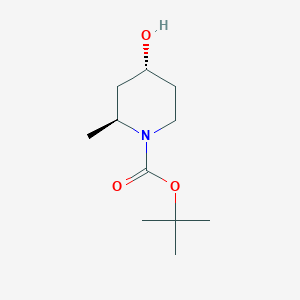
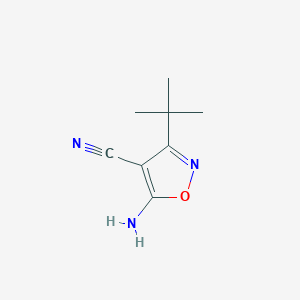
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)

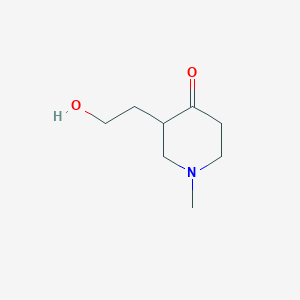
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
